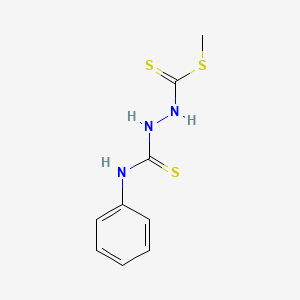

Methyl 2-(anilinocarbothioyl)hydrazinecarbodithioate

Description

Methyl 2-(anilinocarbothioyl)hydrazinecarbodithioate is a thiourea derivative characterized by a hydrazinecarbodithioate backbone functionalized with an aniline-derived substituent. This compound belongs to a broader class of methyl hydrazinecarbodithioate derivatives, which are synthesized via condensation reactions between methyl hydrazinecarbodithioate and carbonyl-containing precursors (e.g., aldehydes, ketones, or acetylated heterocycles) . These derivatives are of significant interest in medicinal chemistry due to their demonstrated antitumor, antimicrobial, and enzyme-inhibitory activities . The title compound’s structure features a planar hydrazinecarbodithioate chain and a substituted aromatic ring, stabilized by intramolecular hydrogen bonds (e.g., N–H···O/S interactions) and π-π stacking .

Properties

IUPAC Name |

methyl N-(phenylcarbamothioylamino)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S3/c1-15-9(14)12-11-8(13)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,12,14)(H2,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTKXMLZMMMHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NNC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387361-80-0 | |

| Record name | METHYL 2-(ANILINOCARBOTHIOYL)HYDRAZINECARBODITHIOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl 2-(anilinocarbothioyl)hydrazinecarbodithioate typically involves the reaction of aniline with carbon disulfide and hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Methyl 2-(anilinocarbothioyl)hydrazinecarbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and biology . In chemistry, it is used as a precursor for the synthesis of other complex molecules and as a reagent in various organic reactions . In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties . Additionally, it is used in the development of new materials and as a component in certain industrial processes .

Mechanism of Action

The mechanism of action of Methyl 2-(anilinocarbothioyl)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways . The compound can form complexes with metal ions, which may enhance its biological activity . It is believed to exert its effects through the inhibition of certain enzymes and the disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

- Crystal Packing: All indolin-2-one derivatives adopt monoclinic systems with similar unit cell volumes (~1230–1231 ų), suggesting conserved packing motifs despite substituent differences .

- Hydrogen Bonding : Intramolecular N–H···O/S bonds (1.86–2.04 Å) are critical for stabilizing planar conformations, while weaker interactions (e.g., C–H···Br) contribute to lattice cohesion .

Key Trends :

- Planarity and Bioactivity : Derivatives with near-planar hydrazinecarbodithioate chains (r.m.s. deviation < 0.05 Å) show stronger enzyme inhibition, correlating with improved target binding .

Biological Activity

Methyl 2-(anilinocarbothioyl)hydrazinecarbodithioate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's biological activity, including its cytotoxic effects, antiviral properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes:

- Functional groups : Aniline, carbothioyl, and hydrazine.

- Molecular formula : C₉H₁₁N₃S₃

- Molecular weight : 338.36 g/mol

This compound is part of a larger class of methyl 2-arylidene hydrazinecarbodithioates, which have been studied for their diverse biological activities.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported the following findings:

- Human Promyelocytic Leukemia (HL60) Cells : The compound showed an IC₅₀ value of approximately 6.5 μM, indicating potent cytotoxicity.

- Human Embryonic Lung (HEL) Fibroblasts : Inhibition of cell proliferation was noted at concentrations of 5.3 μM, demonstrating its potential as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against several viruses:

- Herpes Simplex Virus (HSV) : The compound exhibited inhibitory effects on both wild-type and acyclovir-resistant strains.

- Varicella Zoster Virus (VZV) : Similar antiviral effects were observed.

The concentrations required for antiviral activity were found to overlap with those that inhibited cell proliferation, suggesting a dual mechanism of action that may complicate therapeutic use .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cytostatic and Antiviral Properties :

-

Metal Complexes :

- Research into metal complexes formed with this compound has shown enhanced biological activity, suggesting that coordination with metals may improve efficacy against cancer cells and viruses.

Summary Table of Biological Activities

| Activity | Cell Line/Virus | IC₅₀ Value (μM) | Notes |

|---|---|---|---|

| Cytotoxicity | HL60 | 6.5 | Significant inhibition |

| Cytotoxicity | HEL Fibroblasts | 5.3 | Proliferation inhibition |

| Antiviral Activity | HSV | Varies | Effective against acyclovir-resistant strains |

| Antiviral Activity | VZV | Varies | Similar efficacy as HSV |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(anilinocarbothioyl)hydrazinecarbodithioate, and how are intermediates characterized?

- Methodology : The compound is synthesized via condensation of hydrazine hydrate with carbon disulfide in the presence of KOH at low temperatures (<10°C), followed by methylation with methyl iodide. Intermediates like methyl hydrazinecarbodithioate (I) are characterized using ¹H-NMR and FAB-MS (Table 2 in ). Final products are purified via crystallization (e.g., ethanol or acetonitrile) and validated by spectral data (IR, ¹H/¹³C NMR) .

Q. How is cytotoxicity evaluated for this compound, and what cell lines are typically used?

- Methodology : Cytotoxicity is assessed using the MTT assay ( ) on leukemia (HL60) or solid tumor cell lines. IC₅₀ values are calculated to determine potency, with parallel testing on non-cancerous cells (e.g., human fibroblasts) to evaluate selectivity .

Q. What spectroscopic techniques are essential for structural elucidation?

- Methodology : ¹H NMR identifies proton environments (e.g., NH signals at δ ~12 ppm), while ¹³C NMR confirms carbonyl and thiocarbonyl groups. IR detects N–H (~3180 cm⁻¹) and C=S (~1200 cm⁻¹) stretches. Mass spectrometry (FAB-MS or HRMS) validates molecular ion peaks (e.g., m/z = 363 for derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Schiff base formation?

- Methodology : Use polar protic solvents (e.g., methanol) with acid catalysts (HCl) to accelerate imine formation. Temperature control (reflux vs. RT) and stoichiometric ratios (1:1 aldehyde:hydrazinecarbodithioate) minimize side products. Yields >70% are achievable via recrystallization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies in IC₅₀ values (e.g., HL60 vs. solid tumors) may arise from cell line heterogeneity or assay protocols. Normalize data using positive controls (e.g., cisplatin) and validate via dose-response curves. Meta-analyses of structural analogs (e.g., pyrimidine-based ligands) clarify structure-activity relationships .

Q. How do substituents on the arylidene group influence metal chelation and bioactivity?

- Methodology : Electron-withdrawing groups (e.g., –NO₂) enhance metal-binding affinity (Fe³⁺/Fe²⁺ in ) via charge transfer, detected by UV-Vis or fluorescence quenching. Compare chelation constants (logβ) using Job’s plot analysis to correlate substituent effects with antioxidant or anticancer activity .

Q. What mechanistic insights explain the antitumor activity of platinum(II) complexes derived from this compound?

- Methodology : Platinum(II) derivatives (e.g., ) induce apoptosis via DNA intercalation or proteasome inhibition. Use comet assays for DNA damage assessment and flow cytometry (Annexin V/PI staining) to confirm apoptotic pathways. Compare with non-platinum analogs to isolate metal-specific effects .

Q. How can spectral data inconsistencies (e.g., unexpected NMR shifts) be troubleshooted?

- Methodology : Atypical shifts (e.g., NH protons at δ >12 ppm) may indicate tautomerism or H-bonding. Variable-temperature NMR or deuterium exchange experiments clarify dynamic equilibria. X-ray crystallography (e.g., CCDC 2106601 in ) provides definitive structural validation .

Key Research Gaps

- Synthetic Scalability : Limited data on gram-scale synthesis or green chemistry approaches (e.g., solvent-free conditions).

- In Vivo Studies : Most biological data are in vitro; murine models are needed to assess pharmacokinetics and toxicity.

- Mechanistic Depth : Few studies explore epigenetic targets (e.g., histone modification) or redox cycling in anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.